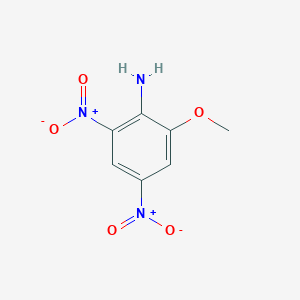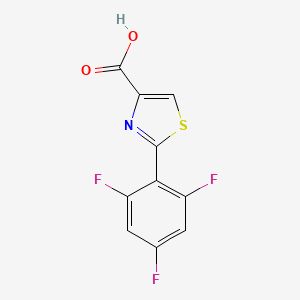
2-Methoxy-4,6-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,6-dinitroaniline is an organic compound with the molecular formula C7H7N3O5. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and nitro groups. This compound is known for its vibrant colors and is used in various industrial applications, particularly in the production of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dinitroaniline typically involves the nitration of 2-methoxyaniline. The process begins with the acylation of 2-methoxyaniline, followed by nitration and subsequent hydrolysis to yield the final product . The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of 2-methoxy-4,6-diaminoaniline.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted positions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are commonly used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: 2-Methoxy-4,6-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-4,6-dinitroaniline is widely utilized in scientific research and industrial applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is employed in the production of dyes for textiles, leather goods, and paper products.
Mecanismo De Acción
The primary mechanism of action of 2-Methoxy-4,6-dinitroaniline involves its interaction with cellular proteins and enzymes. The nitro groups on the aromatic ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-nitroaniline: Similar in structure but with only one nitro group, it is used in the synthesis of photorefractive polymers and as a reagent in analytical studies.
2,6-Dinitroaniline: Lacks the methoxy group and is primarily used in the production of herbicides.
Uniqueness
2-Methoxy-4,6-dinitroaniline is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and dyes.
Propiedades
Fórmula molecular |
C7H7N3O5 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
2-methoxy-4,6-dinitroaniline |
InChI |
InChI=1S/C7H7N3O5/c1-15-6-3-4(9(11)12)2-5(7(6)8)10(13)14/h2-3H,8H2,1H3 |
Clave InChI |
XLJMDBOKSZROPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)


![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)

![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)
![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)
